3-Iodo-1,4-dimethyl-1H-pyrazole (CAS 1395443-04-5) is a highly specialized, regiochemically locked heterocyclic building block predominantly utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including CCR6 and kinase inhibitors [1]. By featuring an iodine atom at the C3 position, it provides a highly reactive site for palladium-catalyzed cross-coupling reactions compared to its chlorinated or brominated counterparts [2]. Furthermore, the 1,4-dimethyl substitution pattern serves a dual purpose: the N1-methyl group permanently suppresses tautomerization to ensure strict regiocontrol during downstream assembly, while the C4-methyl group provides specific steric bulk and electron-donating properties critical for target-binding optimization[3]. For procurement professionals and synthetic chemists, this compound represents a premium precursor that minimizes synthetic steps and maximizes yield in late-stage functionalization workflows.
Attempting to substitute 3-iodo-1,4-dimethyl-1H-pyrazole with more common alternatives, such as 3-bromo-1,4-dimethyl-1H-pyrazole or unprotected 3-iodo-4-methyl-1H-pyrazole, introduces severe process bottlenecks. The carbon-bromine bond at the C3 position of the pyrazole ring is unreactive under standard conditions, often requiring elevated temperatures (>90 °C) and high catalyst loadings that can degrade sensitive functional groups on the coupling partner[1]. Conversely, using an N-unprotected pyrazole analog leads to spontaneous tautomerization, resulting in a nearly 1:1 mixture of 3-substituted and 5-substituted products during coupling [2]. This necessitates exhaustive, solvent-intensive chromatographic separations that drastically reduce overall step yield and are economically unviable at the process scale[3].
The primary procurement driver for the 3-iodo variant over the 3-bromo analog is its superior kinetics in palladium-catalyzed cross-coupling. The weaker C-I bond allows oxidative addition to proceed rapidly at mild temperatures (25–60 °C), whereas the 3-bromo analog typically requires harsh heating (>90 °C) and specialized phosphine ligands to achieve comparable conversion [1]. In the synthesis of complex heterocyclic alkynyl derivatives, the use of 3-iodo-1,4-dimethyl-1H-pyrazole enables high-yielding Sonogashira couplings without thermally degrading the alkyne partner [2].
| Evidence Dimension | Minimum effective coupling temperature and conversion |
| Target Compound Data | 3-Iodo-1,4-dimethyl-1H-pyrazole (25–60 °C, >85% conversion) |
| Comparator Or Baseline | 3-Bromo-1,4-dimethyl-1H-pyrazole (>90 °C, often <50% conversion without specialized ligands) |
| Quantified Difference | Enables reaction at 30–65 °C lower temperatures with >35% higher baseline conversion. |
| Conditions | Standard Pd-catalyzed Suzuki/Sonogashira coupling with sensitive substrates |
Procuring the iodo-variant allows chemists to use milder conditions, preserving thermally labile functional groups and reducing the need for expensive proprietary catalysts.
The presence of the N1-methyl group in 3-iodo-1,4-dimethyl-1H-pyrazole locks the molecule into a single tautomeric form, ensuring absolute regiocontrol during substitution. When compared to N-unprotected baselines like 3-iodo-4-methyl-1H-pyrazole, which exist as an equilibrating mixture of 3- and 5-iodo tautomers, the 1,4-dimethyl compound prevents the formation of unwanted regioisomers during N-alkylation or cross-coupling [1]. This structural feature directly translates to higher isolated yields of the desired target and eliminates the need for complex preparative chromatography [2].
| Evidence Dimension | Regioisomer formation during coupling |
| Target Compound Data | 3-Iodo-1,4-dimethyl-1H-pyrazole (0% regioisomer scrambling, single product) |
| Comparator Or Baseline | 3-Iodo-4-methyl-1H-pyrazole (~50% off-target regioisomer formation due to tautomerization) |
| Quantified Difference | 100% regioselectivity vs ~50% mixture, effectively doubling the usable yield of the desired isomer. |
| Conditions | Base-mediated or transition-metal-catalyzed coupling environments |
Eliminating regioisomer formation halves the required raw material input and drastically simplifies downstream purification in pilot-scale manufacturing.
Beyond reactivity, the C4-methyl group provides essential electronic and steric contributions to the final API scaffold. In the development of CCR6 inhibitors and advanced kinase targeting agents, the C4-methyl group increases the electron density of the pyrazole ring and optimally fills hydrophobic pockets in the target protein [1]. Substituting this building block with 3-iodo-1-methyl-1H-pyrazole (lacking the C4-methyl) fundamentally alters the pharmacophore, often resulting in a significant drop in target binding affinity and altering the molecule's overall lipophilicity (LogP) [2].
| Evidence Dimension | Scaffold electron density and target binding suitability |
| Target Compound Data | 3-Iodo-1,4-dimethyl-1H-pyrazole (Provides necessary hydrophobic bulk and electron donation for specific SAR) |
| Comparator Or Baseline | 3-Iodo-1-methyl-1H-pyrazole (Lacks C4-methyl, leading to suboptimal receptor fit in established patents) |
| Quantified Difference | Provides exact structural match for patented CCR6 inhibitor pharmacophores, whereas the des-methyl analog is biologically inactive for this specific target. |
| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |
For specific patented pharmaceutical scaffolds, the exact 1,4-dimethyl substitution is non-negotiable for maintaining biological efficacy.
Directly utilizes the compound as a C3-linked pyrazole donor to build N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides, where the 1,4-dimethyl core is critical for receptor binding[1].
Ideal for reacting with terminal alkynes to form heterocyclic alkynyl-substituted amide derivatives, where the high reactivity of the C3-iodine allows the reaction to proceed without degrading sensitive amide or fluoro-substituted functional groups [2].
Serves as the optimal reagent when appending a pyrazole moiety to a complex, temperature-sensitive intermediate via Suzuki-Miyaura coupling, avoiding the harsh >90 °C conditions required by brominated analogs [3].